4-chloro-N,N-dimethylpyridine-3-sulfonamide

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Medicinal chemistry programs exploring Nav1.7 pain targets often stall due to a lack of regioisomerically pure, functionalized pyridine sulfonamide building blocks. 4-Chloro-N,N-dimethylpyridine-3-sulfonamide (CAS 59582-89-7) directly addresses this bottleneck. - Confirmed Nav1.7 inhibitory activity (IC50 = 4040 nM), providing a validated starting point for analgesic SAR studies. - The 4-chloro substituent enables selective downstream diversification via Suzuki or Buchwald-Hartwig coupling, unlike non-halogenated analogs. - Distinct regioisomeric identity ensures consistent reactivity compared to 2-chloro or non-chlorinated isomers, eliminating experimental variability.

Molecular Formula C7H9ClN2O2S
Molecular Weight 220.68 g/mol
Cat. No. B12946515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N,N-dimethylpyridine-3-sulfonamide
Molecular FormulaC7H9ClN2O2S
Molecular Weight220.68 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(C=CN=C1)Cl
InChIInChI=1S/C7H9ClN2O2S/c1-10(2)13(11,12)7-5-9-4-3-6(7)8/h3-5H,1-2H3
InChIKeyQOGGNMQQRPEPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-N,N-dimethylpyridine-3-sulfonamide: Properties & Procurement


4-Chloro-N,N-dimethylpyridine-3-sulfonamide (CAS No. 59582-89-7) is a heterocyclic sulfonamide with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . It features a pyridine ring substituted with a chlorine atom at the 4-position and an N,N-dimethylsulfonamide group at the 3-position. This compound is primarily utilized as a building block in organic synthesis and medicinal chemistry research . The sulfonamide functional group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, suggesting a potential mechanism for antibacterial activity .

1

Regiochemically defined scaffold — 3-sulfonamide with 4-chloro substitution enables precise SAR exploration.

2

Derivatization handle — chlorine at 4-position supports cross-coupling diversification for compound library synthesis.

3

Nav1.7 tool compound — reported ion channel activity provides a starting point for Nav1.7 pathway studies.

4-Chloro-N,N-dimethylpyridine-3-sulfonamide: Irreplaceable by Analogs


While several pyridine sulfonamide analogs exist, the specific substitution pattern of 4-chloro-N,N-dimethylpyridine-3-sulfonamide is critical. Isomeric variants, such as 2-chloro-N,N-dimethylpyridine-4-sulfonamide (CAS 1179681-83-4) or the non-chlorinated parent compound N,N-dimethylpyridine-3-sulfonamide (CAS 4810-41-7) , present different electronic and steric environments due to the altered position of the chlorine atom or its absence. These differences directly impact the compound's reactivity in further synthetic modifications, its binding affinity for biological targets, and its physicochemical properties. The available quantitative data, though limited, confirms that even minor structural changes can lead to substantial variations in biological activity, making generic substitution unreliable for achieving consistent research outcomes [1].

Target compound 4-chloro-N,N-dimethylpyridine-3-sulfonamide Potential substitute 2-chloro-N,N-dimethylpyridine-4-sulfonamide

Regioisomerism alters electronic distribution and binding orientation; the 3-sulfonamide vs. 4-sulfonamide pattern may not reproduce target engagement or reactivity.

Target compound 4-chloro-N,N-dimethylpyridine-3-sulfonamide Potential substitute N,N-dimethylpyridine-3-sulfonamide (non-halogenated)

Absence of chlorine removes a key synthetic handle and changes lipophilicity, limiting diversification potential and biological interaction profiles.

4-Chloro-N,N-dimethylpyridine-3-sulfonamide: Comparative Evidence


Differentiating 3- and 4-Sulfonamide Regioisomers

The target compound (CAS 59582-89-7) and its isomer, 2-chloro-N,N-dimethylpyridine-4-sulfonamide (CAS 1179681-83-4), share the same molecular weight and formula (C7H9ClN2O2S, 220.68 g/mol) . The key differentiator is the position of the sulfonamide group on the pyridine ring. In the target compound, the sulfonamide is at the 3-position and chlorine at the 4-position. In the comparator, the sulfonamide is at the 4-position and chlorine at the 2-position. This regioisomerism results in distinct chemical properties and reactivities, which are crucial for designing specific synthetic pathways and achieving desired biological interactions.

Regioisomer distinction
Data to verify
Target: sulfonamide at pyridine 3-position, chlorine at 4-position
Comparator: sulfonamide at 4-position, chlorine at 2-position
Structural identity determines synthetic pathway and biological interaction, making isomers non-interchangeable.
Structure based on CAS registry; confirm identity by NMR or HPLC before use.
Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Chlorinated vs. Non-Halogenated Analog

The presence of the 4-chloro substituent in the target compound (MW: 220.68) distinguishes it from the non-halogenated analog, N,N-dimethylpyridine-3-sulfonamide (CAS 4810-41-7, MW: 186.23) . The addition of chlorine increases the molecular weight, alters the electronic density of the pyridine ring, and increases lipophilicity. These changes influence the compound's behavior in subsequent reactions (e.g., nucleophilic aromatic substitution) and its potential for interactions with hydrophobic pockets in biological targets.

Halogenation mass shift
Reported
Δ MW = 34.45 g/mol
Chlorinated target: 220.68 g/mol
Non-halogenated analog: 186.23 g/mol
Chlorine atom increases molecular weight and provides a reactive site for further derivatization.
Values calculated from molecular formulas; does not reflect purity or actual batch weight.
Medicinal Chemistry Structure-Activity Relationship Physicochemical Properties

Nav1.7 Channel Inhibition

The target compound has been evaluated for its ability to inhibit the human Nav1.7 sodium channel. In a whole-cell voltage-clamp assay using an automated PatchXpress system, it exhibited an IC50 of 4040 nM against the partially inactivated state of the channel [1]. While other pyridine sulfonamide derivatives may show potent activity against various carbonic anhydrase isoforms (with Ki values in the low nanomolar range) [2], this compound's specific and moderate activity on Nav1.7 provides a distinct pharmacological fingerprint.

Nav1.7 inhibitory profile
Cross-study comparable
Target: IC50 = 4040 nM (Nav1.7, partially inactivated state)
Class comparison: pyridine-3-sulfonamide derivatives show Ki 19.5–48.6 nM against CA IX
Reported Nav1.7 activity differs from typical carbonic anhydrase inhibition, supporting a distinct selectivity profile.
Nav1.7 data from automated patch clamp; CA IX data from stopped-flow assay. Differences in assay conditions may influence comparison.
Ion Channel Pharmacology Pain Research Electrophysiology

4-Chloro-N,N-dimethylpyridine-3-sulfonamide: Key Applications


Nav1.7-Targeted Ligand Scaffold

Given its moderate inhibitory activity (IC50 = 4040 nM) against the human Nav1.7 sodium channel, this compound serves as a well-characterized starting point for structure-activity relationship (SAR) studies aimed at developing novel analgesics [1]. Its distinct profile, separate from potent carbonic anhydrase inhibitors, makes it a specific tool for investigating Nav1.7-mediated pain pathways without confounding off-target effects on CA enzymes [2].

Intermediate for Cross-Coupling Derivatization

The presence of the 4-chloro substituent provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Researchers requiring a pyridine-3-sulfonamide core with a site for selective functionalization should prioritize this compound over its non-halogenated analog, which lacks this handle for diversification. This allows for the rapid generation of structurally diverse compound libraries.

Regioisomeric Effect Probe

This compound is the ideal choice for studies designed to elucidate the impact of regioisomerism on biological activity. When compared directly with its isomer, 2-chloro-N,N-dimethylpyridine-4-sulfonamide, it enables researchers to map how the spatial arrangement of the sulfonamide and chlorine groups affects target binding, metabolic stability, and other key parameters . This application is critical for optimizing lead compounds in medicinal chemistry programs.

Application
Selection Property
Validation Focus
Nav1.7 pathway probe scaffold
Reported Nav1.7 modulation profile
Ion channel selectivity assessment vs. CA isoforms
Cross-coupling derivatization
4-chloro substitution handle
Reaction compatibility and core scaffold stability
Regioisomeric effect studies
Defined 3-sulfonamide regioisomer
Comparative biological activity with 2-chloro isomer

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